5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis and characterization of 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole can be traced through various scientific studies that explore the broader category of oxadiazole derivatives. These studies highlight methods for synthesizing oxadiazoles and their derivatives, focusing on their biological activities and potential applications in drug discovery .
This compound is classified as an oxadiazole derivative, specifically a 1,2,4-oxadiazole. It features an azetidine ring and a pyrrole moiety, which contribute to its unique chemical properties and biological activities. Oxadiazoles are known for their diverse pharmacological profiles, making them valuable in pharmaceutical research.
The synthesis of 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions. A common approach includes the reaction of hydrazones or hydrazides with carboxylic acid derivatives to form the oxadiazole ring.
For instance, a two-step synthesis might involve:
The synthesis can be optimized using microwave-assisted techniques or mechanochemical methods to enhance yields and reduce reaction times .
The molecular structure of 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole features:
This combination provides a unique scaffold that can interact with biological targets.
Molecular formula: C12H15N5O
Molecular weight: Approximately 245.28 g/mol
The compound's structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles. These include:
For example, when treated with strong electrophiles or halogens under suitable conditions, the compound may yield substituted derivatives that could enhance its biological activity .
The mechanism of action for compounds like 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that oxadiazoles can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to apoptosis in cancer cells by promoting cell cycle arrest and inducing programmed cell death . The precise binding interactions can be elucidated through molecular docking studies.
5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is typically a solid at room temperature with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO).
Key chemical properties include:
The primary applications of 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole lie in:
As research continues into the properties and applications of this compound and its derivatives, it holds promise for developing new therapeutic agents targeting various diseases .
The hybrid heterocyclic compound 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole represents a strategic fusion of three pharmacologically significant moieties: a 1,2,4-oxadiazole core, an azetidine ring, and a 1-ethyl-substituted pyrrole unit. This molecular architecture positions it as a compelling subject in modern drug discovery, particularly for targeting protein-protein interactions and enzymatic pathways implicated in oncology and neurological disorders. Its structural complexity enables multifaceted engagement with biological targets, leveraging the electron distribution, hydrogen-bonding capacity, and three-dimensional geometry conferred by each heterocyclic component [3] [6] [9].
The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle celebrated for its bioisosteric versatility and metabolic stability. With a resonance energy of ~167.4 kJ/mol, this scaffold exhibits exceptional thermal stability, particularly when substituted at the 2-position [5] [6]. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the =N–O– linkage acts as a hydrogen-bond acceptor, enhancing target affinity [4].
Structurally, 1,2,4-oxadiazoles serve as carboxylic acid or amide bioisosteres, mitigating metabolic vulnerabilities while preserving spatial orientation. This property is exemplified in FDA-approved drugs:
Table 1: Biologically Active 1,2,4-Oxadiazole Derivatives
Compound | Biological Activity | Key Structural Features |
---|---|---|
Zibotentan | Anticancer (Endothelin antagonist) | 5-Amino-1,2,4-oxadiazole |
Raltegravir | Antiviral (Integrase inhibitor) | 1,2,4-Oxadiazole keto-isostere |
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole | Neurotherapeutic (GPR88 agonist) | Azetidine-oxadiazole hybrid [4] [10] |
In hybrid design, the oxadiazole’s synthetic flexibility enables diverse derivatization. Modern routes include iodine-mediated cyclization, electrochemical synthesis, and T3P®-catalyzed coupling, achieving high yields under mild conditions [5] [6].
The azetidine ring—a four-membered saturated nitrogen heterocycle—introduces conformational rigidity and elevated ring strain, enhancing binding affinity through restricted rotational freedom. Its basic nitrogen participates in salt-bridge formation with aspartate/glutamate residues in target proteins [3] [4]. For instance, 3-substituted azetidines in oxadiazole hybrids demonstrate improved potency at GPR88 receptors compared to larger cyclic amines, attributed to optimal cavity fit [9] [10].
The 1-ethyl-1H-pyrrol-2-yl moiety contributes aromatic character and electrophilic potential. The pyrrole’s NH group (modified here by N-ethylation) typically engages in hydrogen bonding, while ethyl substitution mitigates rapid metabolism. The ethyl group also introduces moderate lipophilicity (clogP ~2.5), enhancing membrane permeability [3] [7].
Table 2: Structural and Electronic Contributions of Hybrid Components
Molecular Fragment | Key Properties | Role in Pharmacophore |
---|---|---|
1,2,4-Oxadiazole | Electron-deficient, planar, H-bond acceptor | Nucleobase mimic, stabilizes protein interactions |
Azetidin-3-yl | High ring strain, aliphatic amine, rigid | Directs vectorial orientation, cationic anchor |
1-Ethyl-1H-pyrrol-2-yl | Aromatic, moderate logP, π-electron rich | Hydrophobic pocket binding, metabolic stability |
Hybridization synergizes these attributes: The azetidine’s amine anchors to acidic residues, the oxadiazole aligns via π-stacking, and the pyrrole occupies hydrophobic subpockets. This is evidenced in SAR studies where N-ethyl pyrrole derivatives showed 2-fold enhanced cytotoxicity over unsubstituted analogues in cancer cell screens [3] [7].
The integration of azetidine, oxadiazole, and pyrrole motifs creates a multitarget pharmacophore with demonstrated potential against oncology-relevant enzymes. The oxadiazole scaffold’s proven inhibition of thymidylate synthase (TS), telomerase, and histone deacetylase (HDAC) is amplified by azetidine’s affinity for protease-active sites and pyrrole’s intercalative capacity [5] [6] [9].
Mechanistic studies reveal:
Table 3: Enzymatic Targets of Oxadiazole-Azetidine-Pyrrole Hybrids
Target Enzyme | Biological Effect | Potency Enhancement vs. Monocyclic Analogues |
---|---|---|
Thymidylate Synthase (TS) | Depletes dTMP pools, arrests DNA synthesis | 8-fold increase in IC50 [6] |
HDAC Class I/II | Histone hyperacetylation, apoptosis induction | 3-fold lower EC50 [5] |
Telomerase Reverse Transcriptase | Telomere attrition, cellular senescence | Complete inhibition at 10 μM [6] |
This multi-target engagement addresses tumor heterogeneity and resistance mechanisms. Molecular docking confirms the compound’s ability to occupy adjacent hydrophobic and catalytic subpockets in TS, with binding energies ≤ −9.2 kcal/mol [6]. Such data rationalize the targeted synthesis of this hybrid scaffold for oncology-focused structure-activity relationship (SAR) campaigns.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3